![molecular formula C6H16N2O B13567070 O-[4-(Dimethylamino)butyl]hydroxylamine CAS No. 392235-43-7](/img/structure/B13567070.png)
O-[4-(Dimethylamino)butyl]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-[4-(Dimethylamino)butyl]hydroxylamine is an organic compound that belongs to the class of hydroxylamines Hydroxylamines are characterized by the presence of an -NH-OH group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-[4-(Dimethylamino)butyl]hydroxylamine typically involves the alkylation of hydroxylamine with a suitable alkylating agent. One common method is the reaction of hydroxylamine with 4-(dimethylamino)butyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydroxide or potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
O-[4-(Dimethylamino)butyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso or nitro derivatives.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro compounds.
Reduction: Amines.
Substitution: Alkylated or acylated hydroxylamines.
科学的研究の応用
O-[4-(Dimethylamino)butyl]hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and hydroxamic acids.
Biology: The compound can be used in the study of enzyme mechanisms, especially those involving hydroxylamine derivatives.
Industry: The compound is used in the production of polymers and other materials, where it can act as a stabilizer or modifier.
作用機序
The mechanism of action of O-[4-(Dimethylamino)butyl]hydroxylamine involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. This nucleophilic property allows it to participate in various chemical reactions, such as nucleophilic substitution and addition reactions. The compound can also form stable complexes with metal ions, which can be useful in catalysis and other applications.
類似化合物との比較
Similar Compounds
O-tert-Butylhydroxylamine: Similar in structure but with a tert-butyl group instead of the 4-(dimethylamino)butyl group.
O-(Diphenylphosphinyl)hydroxylamine: Contains a diphenylphosphinyl group, making it more sterically hindered.
Hydroxylamine-O-sulfonic acid: A more reactive derivative used in electrophilic amination reactions.
Uniqueness
O-[4-(Dimethylamino)butyl]hydroxylamine is unique due to its specific structure, which imparts distinct reactivity and properties. The presence of the dimethylamino group enhances its nucleophilicity and makes it a versatile reagent in organic synthesis. Additionally, its ability to form stable complexes with metal ions sets it apart from other hydroxylamines.
特性
CAS番号 |
392235-43-7 |
|---|---|
分子式 |
C6H16N2O |
分子量 |
132.20 g/mol |
IUPAC名 |
O-[4-(dimethylamino)butyl]hydroxylamine |
InChI |
InChI=1S/C6H16N2O/c1-8(2)5-3-4-6-9-7/h3-7H2,1-2H3 |
InChIキー |
AYMXHOSODFGBMX-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCCON |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(6-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13566996.png)
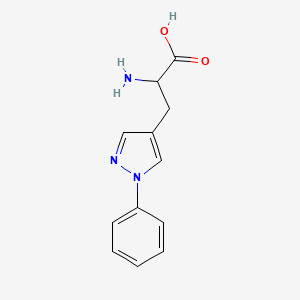
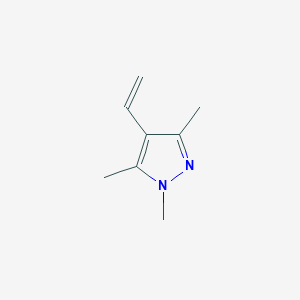
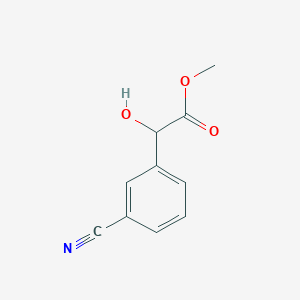
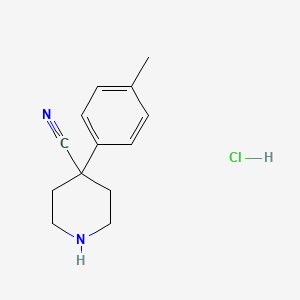
![Methyl 2-(4-azaspiro[2.5]octan-7-yl)acetate](/img/structure/B13567005.png)
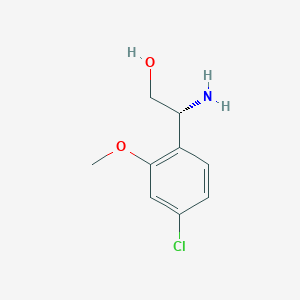
![1-{Spiro[3.3]heptan-2-yl}ethan-1-amine](/img/structure/B13567024.png)
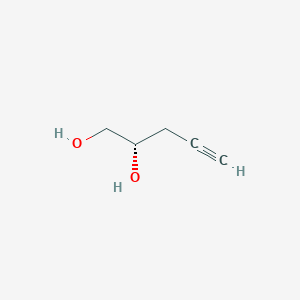
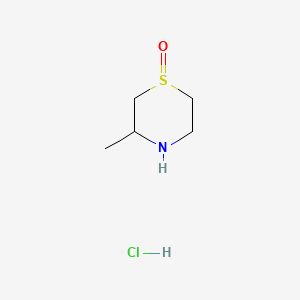
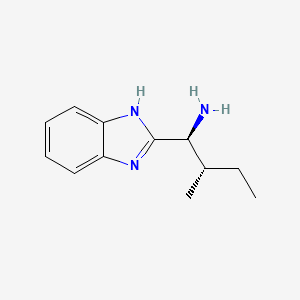
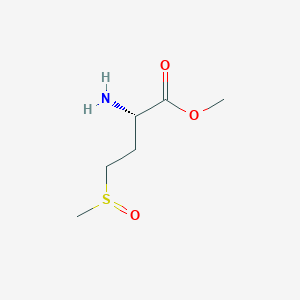
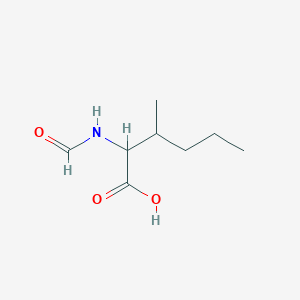
![5-methanesulfonyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13567067.png)
